Equol - 531-95-3

Equol

Catalog Number: EVT-267538
CAS Number: 531-95-3
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(4-Hydroxyphenyl)chroman-7-ol is a member of hydroxyisoflavans.
Equol has been used in trials studying the treatment of Breast Cancer.
A non-steroidal ESTROGEN generated when soybean products are metabolized by certain bacteria in the intestines.

Daidzein

Compound Description: Daidzein (7,4′-dihydroxyisoflavone) is a type of isoflavone found abundantly in soybeans and soy foods []. It serves as the primary precursor to equol, undergoing biotransformation by intestinal microbiota in a subset of individuals [, ].

Relevance: Daidzein's relevance to equol lies in their direct metabolic relationship. Equol is produced in the intestines through the bacterial conversion of daidzein [, , , ]. This metabolic process is crucial as equol exhibits more potent estrogenic and antioxidant activities than daidzein []. Therefore, understanding daidzein's metabolism and the factors influencing its conversion to equol is crucial for comprehending the health benefits associated with soy consumption.

Genistein

Compound Description: Genistein (4′,5,7-trihydroxyisoflavone) is another prominent isoflavone found in soybeans and, like daidzein, is metabolized by intestinal bacteria [, , ]. It is known for its potent tyrosine protein kinase inhibitory activity [].

Dihydrodaidzein

Compound Description: Dihydrodaidzein (7,4′-dihydroxyisoflavanone) is an intermediate metabolite in the conversion of daidzein to equol []. This metabolic step is facilitated by the enzyme dihydrodaidzein reductase (DHDR), found in equol-producing bacteria [].

Relevance: Dihydrodaidzein is a crucial link in the metabolic pathway leading to equol formation. As a direct precursor to equol, the efficiency of dihydrodaidzein production significantly influences the amount of equol ultimately available []. Thus, understanding the enzymes and factors influencing this metabolic step is crucial for developing strategies to enhance equol production in individuals.

Tetrahydrodaidzein

Compound Description: Tetrahydrodaidzein is another intermediate metabolite in the equol biosynthesis pathway. The enzyme tetrahydrodaidzein reductase (THDR) catalyzes the conversion of dihydrodaidzein to tetrahydrodaidzein [].

Relevance: Understanding the role of tetrahydrodaidzein in the metabolic pathway is essential for elucidating the complete picture of equol biosynthesis. The presence and activity of THDR, alongside DHDR, contribute to the overall efficiency of equol production from its dietary precursor, daidzein [].

5-Hydroxy-equol

Compound Description: 5-Hydroxy-equol is a metabolite of genistein, produced by specific gut bacteria like Slackia isoflavoniconvertens [].

Relevance: While not directly involved in equol’s pathway, 5-hydroxy-equol is a product of a parallel pathway involving another major soy isoflavone, genistein. This highlights the diverse metabolic activities of the gut microbiota in transforming dietary isoflavones into bioactive compounds with potential health implications []. Comparing equol production with 5-hydroxy-equol production can provide insight into the composition and activity of an individual's gut microbiota.

Formononetin

Compound Description: Formononetin is a methoxylated isoflavone found in certain plants like red clover. It serves as a precursor to equol in ruminant animals like sheep, where rumen bacteria convert formononetin to equol [].

Relevance: While humans primarily produce equol from daidzein, the example of formononetin in ruminants demonstrates the diverse dietary sources and metabolic pathways that can lead to equol production in different species []. This highlights the complex interplay between diet, gut microbiota, and health outcomes.

17β-Estradiol

Compound Description: 17β-estradiol (E2) is the most potent naturally occurring estrogen in humans. It plays a vital role in various physiological processes, including reproductive function, bone health, and cardiovascular health [, ].

Relevance: 17β-estradiol serves as a key comparator to understand the estrogenic activity of equol. Equol, particularly S-(-)equol, exhibits a high binding affinity for estrogen receptor beta (ERβ) and can mimic the effects of estrogen in certain tissues [, , ]. This estrogenic activity of equol forms the basis for its potential therapeutic applications in hormone-dependent conditions, such as menopausal symptoms and osteoporosis.

5α-Dihydrotestosterone (DHT)

Compound Description: 5α-Dihydrotestosterone (DHT) is a potent androgen hormone synthesized from testosterone in specific tissues, including the prostate. It plays a crucial role in male sexual development and function [, ].

Relevance: Equol, specifically S-equol, has been shown to bind and inhibit DHT, thus exhibiting anti-androgenic properties [, , ]. This interaction is of particular interest in addressing androgen-dependent conditions like benign prostatic hyperplasia and prostate cancer. Studies suggest that equol's ability to bind DHT could lead to the development of novel therapeutic approaches for managing these conditions.

R-Equol & S-Equol

Compound Description: Equol exists as two stereoisomers: R-(+)-equol and S-(-)-equol. S-(-)equol is the naturally occurring enantiomer produced by intestinal bacteria, whereas R-(+)-equol does not occur naturally [, ].

Relevance: The relevance lies in the distinct biological activities of each enantiomer. S-(-)equol displays a stronger binding affinity for ERβ and is considered the more biologically active form, demonstrating more potent estrogenic effects compared to R-(+)-equol [, , , ]. This difference in activity underscores the importance of investigating the specific effects of each enantiomer in various health contexts.

Overview

Equol is a non-steroidal compound classified as an isoflavonoid, specifically a type of phytoestrogen. It is produced primarily from the metabolism of daidzein, an isoflavone found in soy and other legumes. Equol is notable for its potential health benefits, including antioxidant properties and its role in modulating estrogen activity in the body. It exists in two enantiomeric forms: S-equol and R-equol, with S-equol being the biologically active form produced by certain gut bacteria in humans.

Source and Classification

Equol is derived from dietary sources rich in isoflavones, particularly soy products. The primary precursor for equol synthesis is daidzein, which undergoes microbial fermentation in the intestines. Not all individuals can produce equol; only about 30-50% of the population possesses the gut microbiota necessary for its synthesis. This classification places equol among phytoestrogens, which are plant-derived compounds that can mimic or modulate the effects of estrogen in the body.

Synthesis Analysis

Methods

Equol can be synthesized through various chemical methods, each with differing yields and complexity:

  1. Catalytic Hydrogenation: This method involves hydrogenating daidzein to produce a racemic mixture of equol. While this method is straightforward, it typically results in a mixture of both enantiomers (±equol) rather than a pure form .
  2. Chemical Synthesis: Several synthetic pathways have been developed:
    • Daidzein Reduction: Muthyal et al. reported a method using daidzein as a precursor with a yield of 61% through reduction reactions .
    • Sequential Synthesis: Takashima et al. proposed an eleven-step synthesis from ethyl L-(-)-lactate, achieving a yield of 31.6% for S-equol .
    • Enzymatic Methods: Recent advancements include enzymatic synthesis using engineered bacteria to convert daidzein into specific hydroxy-(S)-equols, enhancing regioselectivity and yield .

Technical Details

The synthesis often requires various reagents and catalysts, which can complicate industrial applications due to cost and efficiency issues. For example, palladium-catalyzed methods have been explored for their ability to selectively produce enantiomers without extensive purification steps .

Molecular Structure Analysis

Equol has a complex molecular structure characterized by multiple hydroxyl groups and a benzene ring system. The chemical formula for equol is C15H14O3, with a molecular weight of approximately 242.27 g/mol. The structure consists of:

  • A phenolic hydroxyl group.
  • A dihydrobenzopyran moiety.
  • A chiral center at the 4-position.

The stereochemistry of equol is crucial for its biological activity, with S-equol being more potent than R-equol in terms of estrogenic activity.

Chemical Reactions Analysis

Equol can participate in various chemical reactions due to its functional groups:

  1. Hydrogenation: The conversion of daidzein to equol involves hydrogenation reactions that reduce double bonds.
  2. Chiral Separation: The racemic mixture can be separated into its enantiomers using chiral chromatography techniques .
  3. Regioselective Hydroxylation: Recent studies have shown that engineered enzymes can introduce hydroxyl groups selectively onto equol derivatives, creating new compounds with potential biological activities .

These reactions highlight the versatility and reactivity of equol as both a substrate and product in biochemical pathways.

Mechanism of Action

Equol exerts its biological effects primarily through its interaction with estrogen receptors. It can bind to both estrogen receptor alpha and beta, mimicking or antagonizing estrogen's effects depending on the tissue context. This mechanism may contribute to its potential protective effects against hormone-related diseases such as breast cancer and osteoporosis.

Process Data

Research indicates that the pharmacokinetics of equol differ significantly between individuals based on their gut microbiota composition, influencing how effectively they can metabolize daidzein into equol . The time taken for equol to appear in plasma post-ingestion can vary from 12 to 36 hours.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Equol is typically a white to pale yellow crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.

Chemical Properties

  • Melting Point: Approximately 120-125 °C.
  • pH Stability: Stable across a range of pH levels but may degrade under extreme conditions.
  • Reactivity: Exhibits antioxidant properties due to its phenolic structure, allowing it to scavenge free radicals effectively.

These properties make equol an interesting candidate for further research into its health benefits and potential applications.

Applications

Equol has garnered attention for its potential health benefits, leading to various scientific applications:

  1. Nutraceuticals: Due to its phytoestrogenic properties, equol is explored as a dietary supplement for menopausal symptom relief.
  2. Cancer Research: Studies are investigating its role in reducing the risk of hormone-related cancers by modulating estrogen activity.
  3. Metabolic Health: Research suggests that equol may influence lipid metabolism and improve insulin sensitivity.
Historical Discovery and Evolution of Equol Research

Initial Isolation and Identification in Equine Urine (1932)

The significance of equol resurfaced dramatically in the 1940s with the identification of "clover disease" in Australian sheep. Researchers discovered that sheep grazing on Trifolium subterraneum clover developed severe reproductive abnormalities, including infertility, uterine abnormalities, endometriosis, and reduced sperm counts [1]. This syndrome was directly linked to extremely high circulating concentrations of equol, produced by ruminal bacteria metabolizing the clover isoflavone formononetin. This marked the first recognition of equol's potent estrogenic activity in vivo and highlighted the critical role of microbial metabolism in activating plant compounds into biologically active forms in mammals [1] [3].

Table 1: Key Historical Milestones in Equol Research

YearEventSignificance
1932Isolation from pregnant mare urine by Marrian & HaselwoodFirst identification of equol
1939Structural elucidation completedChemical identity established as 7,4'-dihydroxyisoflavan
1940sLink to "clover disease" in Australian sheepRecognition of potent estrogenic activity in livestock
1960Detection in hen urine (MacRae et al.)First evidence beyond equine species
1980Detection in rat urineRenewed scientific interest in mammalian metabolism

Rediscovery in Human Metabolism (1980s)

Equol re-emerged in scientific consciousness in 1980 when researchers unexpectedly detected high concentrations of an unknown estrogen-like compound in rat urine during studies of mammalian lignans. Initially designated "compound 386/192" based on its mass spectrum characteristics, this compound was eventually identified as identical to the equol isolated from mares five decades earlier [1] [7]. This rediscovery was made possible through the fortuitous availability of Marrian's original equol sample, preserved in the UK Medical Research Council's Steroid Reference Collection, which allowed direct comparison and confirmation of chemical identity [1].

The critical breakthrough came when subsequent studies established the link between soy consumption and equol production. When researchers introduced soy protein into rodent diets, they observed dramatic increases in urinary equol excretion [1]. This observation led to the isolation of the soy isoflavone daidzin as the direct precursor to equol. Human studies soon followed, demonstrating that approximately 20-30% of adults consuming soy excreted significant amounts of equol in their urine, while others did not, establishing the concept of the "equol-producer" phenotype [3] [8]. In vitro experiments confirmed that cultured fecal flora from equol-producing individuals could convert daidzein to equol, while flora from non-producers could not, providing definitive evidence of the microbial basis for this metabolic capacity [1] [10].

The 1980s research also revealed critical biochemical properties of equol. Unlike its precursor daidzein, equol contains a chiral center at the C-3 position, producing two possible enantiomers: R-(+)-equol and S-(-)-equol. Crucially, researchers discovered that intestinal bacteria exclusively produce the S-(-) enantiomer, which demonstrated greater biological activity due to its selective affinity for estrogen receptor-β [1] [4] [10]. This enantiomeric specificity would later prove fundamental to understanding equol's physiological effects.

Emergence of the "Equol Hypothesis" in Soy-Based Diet Efficacy

By the early 2000s, observations of differential responses to soy isoflavones based on equol-production status led Kenneth D. R. Setchell to formally propose the "equol hypothesis" [1] [3]. This hypothesis posited that individuals capable of converting daidzein to S-equol would receive greater health benefits from soy consumption than non-producers, potentially explaining inconsistent outcomes in soy intervention studies. The hypothesis was grounded in several biochemical observations: S-equol has approximately 4-7 times higher affinity for estrogen receptor-β compared to daidzein, superior antioxidant capacity compared to parent isoflavones and even vitamins C and E, greater bioavailability due to enhanced lipophilicity, and extended plasma half-life [6] [10].

Epidemiological studies provided early support for this hypothesis. Research in high soy-consuming populations revealed that only 30-50% of Western adults are equol producers compared to 50-60% in Asian populations, potentially mirroring differential health outcomes associated with soy consumption across these populations [3] [4] [8]. Furthermore, vegetarians demonstrated significantly higher equol-producer prevalence (59%) compared to non-vegetarians (25%), suggesting dietary components beyond soy might influence the equol-producing microbiome [3] [10].

Table 2: Prevalence of Equol Producers Across Populations

Population GroupPrevalence of Equol ProducersKey Influencing Factors
General Western Populations25-30%Gut microbiota composition, dietary patterns
Asian Populations (Japan, China, Korea)50-60%Traditional soy-rich diets
Vegetarians (Western)~59%Higher plant food/fiber intake
Omnivores (Western)~25%Lower soy/fiber consumption
Infants (<1 year)<5%Immature gut microbiota

Critical research demonstrated that S-equol exhibits potent biological activities distinct from its precursor:

  • Estrogenic Activity: S-equol binds ERβ with 13-fold selectivity over ERα (Kᵢ = 16 nM), functioning as a selective agonist with tissue-specific effects [4] [6]
  • Antioxidant Capacity: S-equol demonstrates 2.5-4 times greater free radical scavenging activity than daidzein or genistein in vitro [6] [10]
  • Anti-androgenic Effects: Equol binds and sequesters 5α-dihydrotestosterone, potentially inhibiting androgen-mediated processes [4] [10]
  • Metabolic Stability: S-equol undergoes minimal further metabolism, leading to high systemic bioavailability and urinary excretion approaching 100% in some individuals [4] [9]

The equol hypothesis fundamentally shifted soy research, prompting stratification of clinical outcomes by equol-producer status and stimulating investigation into factors governing the equol-producing phenotype, including gut physiology (intestinal transit time, lactase status), host genetics, and dietary components (soy exposure, carbohydrate composition, dairy intake) [3] [8] [10]. This framework continues to guide research into soy-based interventions and personalized nutrition approaches.

Properties

CAS Number

531-95-3

Product Name

Equol

IUPAC Name

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2

InChI Key

ADFCQWZHKCXPAJ-UHFFFAOYSA-N

SMILES

C1[C@H](c2ccc(cc2)O)Cc2ccc(cc2O1)O

Solubility

Soluble in DMSO

Synonyms

(+-)-isomer of equol
3' Hydroxy Equol
3'-hydroxy-equol
4' methoxy 7 isoflavanol
4' O Methyl Equol
4'-methoxy-7-isoflavanol
4'-O-methyl equol
6' Hydroxy Equol
6'-hydroxy-equol
equol
Equol, 4'-O-Methyl

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O

Isomeric SMILES

C1[C@H](COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.